molecular formula C17H15N5O B11054482 4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline

4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline

Cat. No.: B11054482
M. Wt: 305.33 g/mol
InChI Key: WFJKLVKGQVIIBE-UHFFFAOYSA-N
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Description

4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with an oxadiazole ring, and an aniline group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method that provides high yields and is environmentally benign .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and environmental impact. Techniques such as continuous flow synthesis and the use of solid-supported catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline involves its interaction with various molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline is unique due to its combination of the imidazo[1,2-a]pyridine and oxadiazole rings, along with the aniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

4-[[5-(8-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl]aniline

InChI

InChI=1S/C17H15N5O/c1-11-3-2-8-22-10-14(19-16(11)22)17-21-20-15(23-17)9-12-4-6-13(18)7-5-12/h2-8,10H,9,18H2,1H3

InChI Key

WFJKLVKGQVIIBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=NN=C(O3)CC4=CC=C(C=C4)N

Origin of Product

United States

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